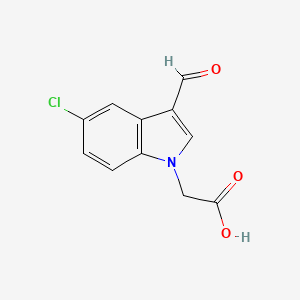

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

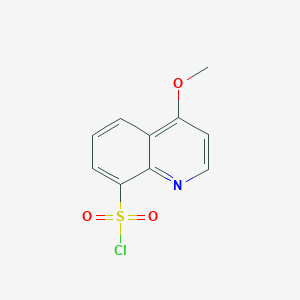

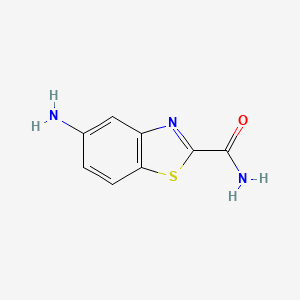

“2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is a compound that has gained significant attention in scientific research. It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Molecular Structure Analysis

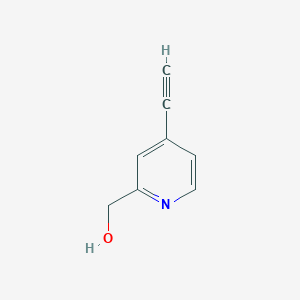

The molecular formula of “2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is C11H8ClNO3. Its molecular weight is 237.64 g/mol.

Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various disorders in the human body .

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis of Tryptophan Dioxygenase Inhibitors

Tryptophan dioxygenase inhibitors are potential anticancer immunomodulators . The compound can be used as a reactant for the synthesis of these inhibitors .

Preparation of Antifungal Agents

The compound can be used in the enantioselective preparation of antifungal agents . This application is particularly important in the development of new treatments for fungal infections .

Synthesis of BACE-1 Inhibitors

BACE-1 inhibitors are potential treatments for Alzheimer’s disease . The compound can be used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .

Synthesis of 1,4-Disubstituted-1,2,3-Triazole Derivatives

The compound can be used in a one-pot protocol for the synthesis of 3-formyl-indole clubbed 1,4-disubstituted-1,2,3-triazole derivatives . This process is environmentally friendly, high yielding, and can be accomplished under acceleration of simultaneous ultrasound and microwave irradiation in a very short reaction time .

Synthesis of Bioactive Aromatic Compounds

The compound can be used in the synthesis of various bioactive aromatic compounds containing the indole nucleus . These compounds have shown clinical and biological applications, and they bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Preparation of Antitumor Agents

The compound can be used in the preparation of indolecarboxamide derivatives as antitumor agents . This application is particularly important in the development of new treatments for various types of cancer .

Eigenschaften

IUPAC Name |

2-(5-chloro-3-formylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBPFTDQVMMILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)

![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)